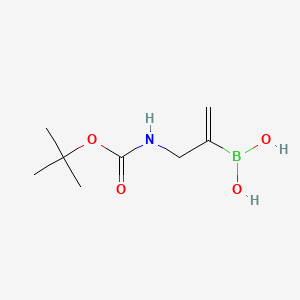![molecular formula C13H21NO4 B13464104 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid is a complex organic compound that belongs to the class of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl group. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid typically involves multiple steps. One common method starts with the preparation of the azabicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. The resulting bicyclic compound is then subjected to a series of functional group transformations to introduce the tert-butoxycarbonyl group and the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can either inhibit or activate biological pathways. The tert-butoxycarbonyl group can also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.1.1]heptane: Lacks the tert-butoxycarbonyl and acetic acid groups.
2-{2-[(Methoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.
2-{2-[(Ethoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid: Similar structure but with an ethoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in 2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid makes it more stable and less reactive compared to its analogs. This unique feature allows for more controlled reactions and makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptan-1-yl]acetic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-9-6-13(14,7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Clave InChI |
HDNADDWUXBQHDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2CC1(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


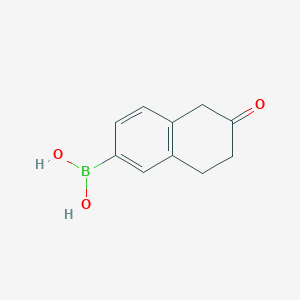
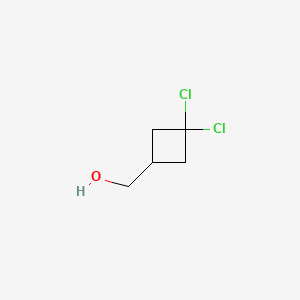
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)

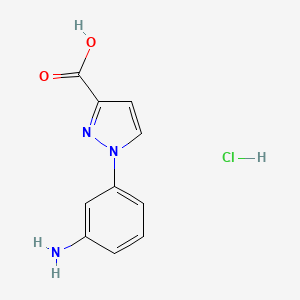

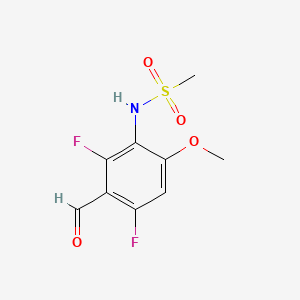
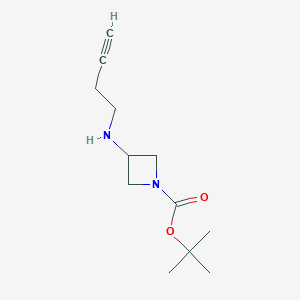
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
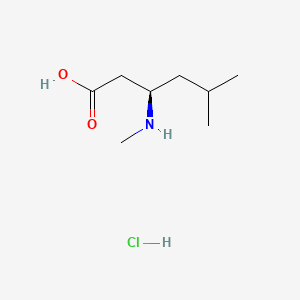
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
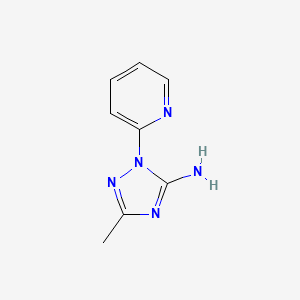
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
